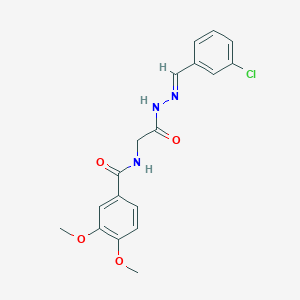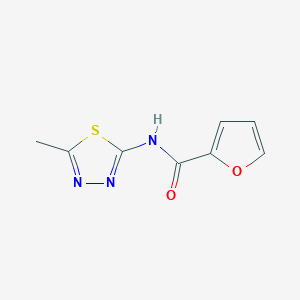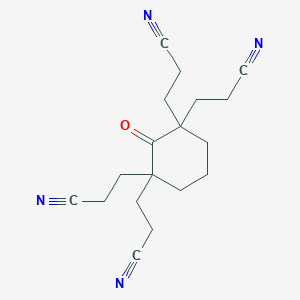
1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-(4-chlorobenzylidene)hydrazinecarbimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dichlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl 2-[(E)-1-(4-chlorophenyl)methylidene]-1-hydrazinecarboximidothioate is a complex organic compound It is characterized by its unique structure, which includes multiple functional groups such as dichlorophenyl, dioxotetrahydropyrrol, and hydrazinecarboximidothioate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dichlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl 2-[(E)-1-(4-chlorophenyl)methylidene]-1-hydrazinecarboximidothioate typically involves multi-step organic reactions. The process may start with the preparation of the dichlorophenyl and chlorophenyl intermediates, followed by their coupling with the pyrrol and hydrazinecarboximidothioate moieties under controlled conditions. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5-Dichlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl 2-[(E)-1-(4-chlorophenyl)methylidene]-1-hydrazinecarboximidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, resulting in structural changes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce more reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may be investigated for its potential effects on cellular processes. Its structure suggests it could interact with various biological targets, making it a candidate for drug development and biochemical research.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its efficacy in treating certain diseases or conditions, leveraging its unique chemical structure to develop new pharmaceuticals.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(2,5-dichlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl 2-[(E)-1-(4-chlorophenyl)methylidene]-1-hydrazinecarboximidothioate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,5-Dichlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl 2-[(E)-1-(4-chlorophenyl)methylidene]-1-hydrazinecarboximidothioate
- 1-(2,5-Dichlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl 2-[(E)-1-(4-chlorophenyl)methylidene]-1-hydrazinecarboximidothioate
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. Compared to similar compounds, it may exhibit different reactivity, biological activity, and potential applications. Its dichlorophenyl and hydrazinecarboximidothioate moieties contribute to its distinct properties, setting it apart from other related compounds.
Eigenschaften
Molekularformel |
C18H13Cl3N4O2S |
|---|---|
Molekulargewicht |
455.7 g/mol |
IUPAC-Name |
[1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate |
InChI |
InChI=1S/C18H13Cl3N4O2S/c19-11-3-1-10(2-4-11)9-23-24-18(22)28-15-8-16(26)25(17(15)27)14-7-12(20)5-6-13(14)21/h1-7,9,15H,8H2,(H2,22,24)/b23-9+ |
InChI-Schlüssel |
IXYLFIDTLRGKTC-NUGSKGIGSA-N |
Isomerische SMILES |
C1C(C(=O)N(C1=O)C2=C(C=CC(=C2)Cl)Cl)S/C(=N/N=C/C3=CC=C(C=C3)Cl)/N |
Kanonische SMILES |
C1C(C(=O)N(C1=O)C2=C(C=CC(=C2)Cl)Cl)SC(=NN=CC3=CC=C(C=C3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Z)-2-(1,3-benzodioxol-5-yl)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11108488.png)

![4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11108497.png)
![Phenol, 2-[3-(4-morpholinyl)-1-phenylpropyl]-](/img/structure/B11108501.png)

![Ethyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate](/img/structure/B11108523.png)
![N-(3,4-dimethoxyphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11108527.png)
![2-(4-chlorophenyl)-5-methyl-2,5-dihydro-3H-pyridazino[4,3-b]indol-3-one](/img/structure/B11108528.png)


![4-{(E)-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]diazenyl}phenol](/img/structure/B11108539.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide](/img/structure/B11108542.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11108549.png)
![1-[(Tetrahydrofuran-2-ylmethylimino)methyl]-2-naphthol](/img/structure/B11108555.png)
